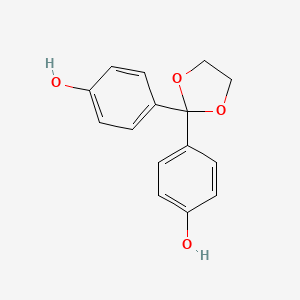

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Description

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol is a bisphenol analogue characterized by a central 1,3-dioxolane group bridging two para-hydroxyphenyl rings. The dioxolane moiety (C₃H₄O₂) distinguishes it from other bisphenols, such as bisphenol A (BPA), which features an isopropylidene (C(CH₃)₂) linker. The dioxolane group may confer unique physicochemical properties, such as enhanced hydrolytic stability or altered electronic effects, compared to traditional bisphenols .

Properties

CAS No. |

91998-26-4 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

4-[2-(4-hydroxyphenyl)-1,3-dioxolan-2-yl]phenol |

InChI |

InChI=1S/C15H14O4/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8,16-17H,9-10H2 |

InChI Key |

BLPKXLBFSPBPHU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The central bridging group defines key structural and functional variations among bisphenols (Table 1):

| Compound Name | Central Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol | 1,3-Dioxolane (C₃H₄O₂) | C₁₅H₁₄O₄ | ~258.27* | Polymers, resins, specialty chems |

| Bisphenol A (BPA) | Isopropylidene (C(CH₃)₂) | C₁₅H₁₆O₂ | 228.29 | Epoxy resins, polycarbonates |

| Bisphenol S (BPS) | Sulfonyl (SO₂) | C₁₂H₁₀O₄S | 250.27 | Thermal paper, flame retardants |

| Bisphenol AF (BPAF) | Hexafluoroisopropylidene | C₁₅H₁₀F₆O₂ | 336.24 | High-performance polymers |

*Calculated based on molecular formula.

In contrast, BPAF’s fluorinated bridge enhances thermal and chemical resistance .

Physicochemical Properties

- Thermal Stability : BPAF’s fluorinated structure grants superior thermal stability (>300°C decomposition) compared to BPA (~220–250°C) . The dioxolane variant may exhibit intermediate stability due to the oxygen-rich bridge.

- Solubility : BPA is sparingly soluble in water (120–300 mg/L at 25°C) , while BPS shows higher aqueous solubility (~4.9 g/L) due to its sulfonyl group . The dioxolane compound’s solubility profile remains uncharacterized but is likely influenced by its ether oxygen atoms.

- Reactivity : The dioxolane group’s acetal structure may render it susceptible to acid-catalyzed hydrolysis, unlike BPA’s stable isopropylidene bridge. This property could limit its use in acidic environments but enable controlled degradation in specific applications .

Toxicity and Regulatory Status

- BPA : Classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to endocrine disruption . Bans on its use in baby bottles and thermal paper are in effect .

- BPS and BPF : Emerging evidence suggests estrogenic activity comparable to BPA, prompting calls for stricter regulation .

- BPAF: Limited toxicity data exist, though fluorinated compounds often exhibit environmental persistence .

- This compound: No direct toxicity data are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.